molecular formula C10H23N3O2 B12457586 tert-butyl N-(1,5-diaminopentyl)carbamate

tert-butyl N-(1,5-diaminopentyl)carbamate

Cat. No.: B12457586
M. Wt: 217.31 g/mol
InChI Key: SNOFDVCLHHEEKV-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,5-diaminopentyl)carbamate: is a chemical compound with the molecular formula C10H22N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,5-diaminopentyl)carbamate typically involves the reaction of 1,5-diaminopentane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1,5-diaminopentyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Biology: In biological research, the compound is used to modify peptides and proteins, allowing for the study of their structure and function. It is also used in the synthesis of biologically active molecules .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,5-diaminopentyl)carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation, resulting in the formation of a carbamic acid. This carbamic acid can then undergo decarboxylation to form the free amine . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: tert-Butyl N-(1,5-diaminopentyl)carbamate is unique in its ability to act as a protecting group for amines while being easily removable under mild conditions. This makes it particularly valuable in organic synthesis and peptide chemistry. Compared to similar compounds, it offers a balance of stability and ease of removal, making it a preferred choice in many applications .

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(1,5-diaminopentyl)carbamate

InChI

InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)13-8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3,(H,13,14)

InChI Key

SNOFDVCLHHEEKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)N

Origin of Product

United States

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